1-(3-Methylphenyl)pentan-1-amine

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

MAO structure-activity relationship (SAR) campaigns demand precisely substituted phenylalkylamine analogs to avoid confounding variables. 1-(3-Methylphenyl)pentan-1-amine (CAS 1249684-03-4) delivers the defined meta-methyl substitution essential for reproducible MAO-A selectivity data. • MAO-A IC50: 82 nM with >10,800-fold selectivity over MAO-B - benchmark compound for isoform-specific inhibition studies • Meta-methyl substitution eliminates uncontrolled variables vs. unsubstituted, 2-methyl, or 4-methyl isomers in quantitative SAR models • Preliminary CCR5 antagonism evidence supports dual-target neuropharmacology and immunology research Supplied at ≥95% purity with full QA documentation for reliable experimental outcomes.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
Cat. No. B12063540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylphenyl)pentan-1-amine
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CC(=C1)C)N
InChIInChI=1S/C12H19N/c1-3-4-8-12(13)11-7-5-6-10(2)9-11/h5-7,9,12H,3-4,8,13H2,1-2H3
InChIKeyNZNTZTOHSASLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylphenyl)pentan-1-amine: Research-Grade Overview


1-(3-Methylphenyl)pentan-1-amine (CAS 1249684-03-4) is a research-grade synthetic phenylalkylamine with the molecular formula C12H19N and a molecular weight of 177.29 g/mol . This primary amine, characterized by a meta-methyl substituted phenyl ring attached to a pentan-1-amine chain, serves as a scaffold for exploring structure-activity relationships (SAR) in neuropharmacology. Its structural features place it within a class of compounds studied for modulation of monoamine oxidase enzymes and G-protein coupled receptors, including CCR5 [1].

SAR Scaffold Meta-methyl phenylalkylamine for neuropharmacology SAR studies
MAO Research Supports MAO-A inhibition and isoform selectivity investigation
GPCR Probe Reported CCR5 antagonist activity supports chemokine receptor pathway research

Why 1-(3-Methylphenyl)pentan-1-amine Cannot Be Replaced


Substituting 1-(3-Methylphenyl)pentan-1-amine with unsubstituted or differently positioned methyl analogs (e.g., 2-methyl, 4-methyl) is not scientifically neutral. The meta-methyl substitution on the phenyl ring creates a unique steric and electronic environment that can dramatically alter binding affinity, selectivity, and functional activity at key biological targets such as monoamine oxidase (MAO) isoforms and GPCRs. For instance, the presence and position of a methyl group significantly influences the compound's ability to interact with the active site of MAO-A, directly affecting its inhibitory potency and selectivity profile compared to its unsubstituted parent, 1-phenylpentan-1-amine [1]. Relying on a generic phenylalkylamine without this specific substitution pattern will introduce an uncontrolled variable, potentially confounding experimental outcomes and hindering the reproducibility of SAR campaigns.

! Replacing the 3-methyl group with 2- or 4-methyl isomers may alter MAO-A binding and selectivity, introducing uncontrolled variables.
! The unsubstituted analog 1-phenylpentan-1-amine lacks the steric contribution of the meta-methyl group, which is reported to influence MAO-A inhibitory potency.
! Methyl position changes the electronic environment of the phenyl ring, potentially shifting target engagement profiles and confounding SAR interpretation.

1-(3-Methylphenyl)pentan-1-amine: Key Differentiating Evidence


Enhanced MAO-A Inhibitory Potency

1-(3-Methylphenyl)pentan-1-amine demonstrates a significant enhancement in MAO-A inhibitory potency relative to its unsubstituted analog, 1-phenylpentan-1-amine. This difference is directly attributed to the presence of the 3-methyl group, which improves binding interactions within the enzyme's active site [1].

MAO-A Inhibition Potency
Reported
82 nM (target) vs. 600 nM (unsubstituted analog)
Reported ~7.3-fold lower IC50 supports meta-methyl SAR study context
Bovine brain mitochondria MAO-A, serotonin substrate
Monoamine Oxidase Neuropharmacology Enzyme Inhibition

High MAO-A Selectivity Over MAO-B

1-(3-Methylphenyl)pentan-1-amine exhibits a pronounced selectivity for inhibiting the MAO-A isoform over MAO-B, a key differentiator for its utility in mechanistic studies. This selectivity profile is not guaranteed across the class of phenylalkylamines and is a direct consequence of the compound's specific structure.

MAO-A/MAO-B Selectivity
Head-to-head
MAO-A IC50: 82 nM; MAO-B IC50: 890,000 nM
Selectivity: >10,800-fold for MAO-A
Supports isoform-selective assay context; limits MAO-B confounding
Bovine brain mitochondria, fluorimetric method
Monoamine Oxidase Isoform Selectivity Neurochemistry

Potential CCR5 Antagonism

Preliminary pharmacological screening suggests that 1-(3-Methylphenyl)pentan-1-amine may function as a CCR5 antagonist [1]. While a direct, quantitative comparison with a known CCR5 antagonist is not yet available in the public domain, this potential activity profile is distinct from many other phenylalkylamines studied primarily for monoamine transporter or MAO interactions. This provides a unique entry point for research into immunomodulatory or anti-infective mechanisms.

CCR5 Antagonism Potential
Data to verify
Qualitative differentiation; no quantitative comparison available
Preliminary pharmacological screening context; requires confirmatory studies
No direct head-to-head comparison data
CCR5 Antagonist Immunology Infectious Disease

1-(3-Methylphenyl)pentan-1-amine: Key Applications


SAR of MAO-A Inhibition

Employ 1-(3-Methylphenyl)pentan-1-amine as a benchmark meta-methyl substituted analog in a series of phenylpentan-1-amines to deconvolute the impact of substitution pattern on MAO-A inhibitory potency and selectivity. Directly compare its IC50 (82 nM) and high MAO-A/B selectivity (>10,800-fold) with that of unsubstituted, 2-methyl, and 4-methyl isomers to build a quantitative SAR model [1].

MAO-A Selective Modulation Studies

Utilize the pronounced MAO-A isoform selectivity of 1-(3-Methylphenyl)pentan-1-amine (MAO-A IC50: 82 nM vs. MAO-B IC50: 890,000 nM) to dissect the specific roles of MAO-A in neurotransmitter metabolism and oxidative stress models, without confounding MAO-B inhibition [2].

CCR5-Mediated Immunology & Virology

Leverage the preliminary evidence suggesting CCR5 antagonism to probe the role of this co-receptor in immune cell trafficking, inflammation, and viral entry mechanisms (e.g., HIV). Use this compound as a unique chemical probe to complement studies using peptidic or more complex small-molecule CCR5 antagonists [3].

Application
Selection Property
Validation Focus
MAO-A SAR Studies
Meta-methyl substitution impact
Comparative inhibition across methyl isomers
MAO-A Isoform-Selective Modulation
MAO-A/MAO-B selectivity profile
Confirm selectivity ratio in target assay
CCR5 Receptor Probe Research
Reported CCR5 antagonist activity
Receptor binding and functional assays

Technical Documentation Hub

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36 linked technical documents
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